molecular formula C15H15NO B171858 6-Methoxy-1,4-dimethyl-9H-carbazole CAS No. 18028-57-4

6-Methoxy-1,4-dimethyl-9H-carbazole

Cat. No. B171858
Key on ui cas rn: 18028-57-4
M. Wt: 225.28 g/mol
InChI Key: JYCYJKQLGQKTRX-UHFFFAOYSA-N
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Patent
US04483989

Procedure details

A solution of 30 g of 6-methoxy-1,4-dimethyl-carbazole in 300 g of absolutely anhydrous (water-free) pyridine hydrochloride was heated with gentle reflux on 180°-190° C. for 5 hours.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]1[C:10]([CH3:16])=[CH:9][CH:8]=[C:7]([CH3:17])[C:6]2=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[C:5]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11]1[C:10]([CH3:16])=[CH:9][CH:8]=[C:7]([CH3:17])[C:6]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C2C=3C(=CC=C(C3NC2=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with gentle reflux on 180°-190° C. for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=3C(=CC=C(C3NC2=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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